molecular formula C14H11NO3 B13002471 5-(2-Acetylphenyl)nicotinic acid

5-(2-Acetylphenyl)nicotinic acid

Cat. No.: B13002471
M. Wt: 241.24 g/mol
InChI Key: GUVOORYIRYJCDW-UHFFFAOYSA-N
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Description

5-(2-Acetylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid moiety substituted with an acetylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including 5-(2-Acetylphenyl)nicotinic acid, often involves the oxidation of pyridine derivatives. For example, 3-methylpyridine can be oxidized using nitric acid to produce nicotinic acid, which can then be further functionalized . The process is designed to be efficient and scalable, with considerations for environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Conversion of the acetyl group to a carboxylic acid results in 5-(2-Carboxyphenyl)nicotinic acid.

    Reduction: Reduction of the acetyl group yields 5-(2-Hydroxyphenyl)nicotinic acid.

    Substitution: Various substituted derivatives can be formed depending on the electrophile used.

Scientific Research Applications

5-(2-Acetylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Acetylphenyl)nicotinic acid involves its interaction with specific molecular targets. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors, leading to various downstream effects . The acetylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid:

    Isonicotinic Acid: A structural isomer of nicotinic acid with the carboxyl group at the 4-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

5-(2-Acetylphenyl)nicotinic acid is unique due to the presence of the acetylphenyl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

5-(2-acetylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11NO3/c1-9(16)12-4-2-3-5-13(12)10-6-11(14(17)18)8-15-7-10/h2-8H,1H3,(H,17,18)

InChI Key

GUVOORYIRYJCDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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